molecular formula C21H22ClN3O2S2 B2683477 4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1705841-70-8

4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B2683477
CAS No.: 1705841-70-8
M. Wt: 448
InChI Key: XBEDTKSVRBUNEH-UHFFFAOYSA-N
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Description

4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide is a complex organic compound that features a biphenyl core with a sulfonamide group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

    Substitution: The chloro group on the biphenyl core can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: The compound can be used as a probe to study the function of specific proteins or pathways in biological systems.

    Chemical Biology: It serves as a tool for chemical biology studies to elucidate the mechanisms of action of various biological processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, while the thiazole and piperidine rings can enhance binding affinity and specificity. The biphenyl core provides structural rigidity and contributes to the overall binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4’-chloro-N-(piperidin-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide: Lacks the thiazole ring, which may reduce its binding affinity and specificity.

    4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a different sulfonamide position, which can affect its biological activity.

    N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide: Lacks the chloro group, potentially altering its reactivity and binding properties.

Uniqueness

The presence of the chloro group, thiazole ring, and sulfonamide moiety in 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide makes it unique in terms of its chemical reactivity and biological activity. These functional groups contribute to its ability to form specific interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S2/c22-19-8-6-17(7-9-19)18-4-1-5-20(13-18)29(26,27)24-14-16-3-2-11-25(15-16)21-23-10-12-28-21/h1,4-10,12-13,16,24H,2-3,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDTKSVRBUNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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